molecular formula C13H11ClN2O4 B14917869 1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one

1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B14917869
M. Wt: 294.69 g/mol
InChI Key: HCIVLBXSHMWZGL-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one is a chemical compound characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyl group, a methyl group, and a nitro group attached to a pyridinone ring

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one typically involves multiple steps, including the introduction of the chlorobenzyl group, hydroxylation, methylation, and nitration. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1 Chlorobenzylation:

    Step 2 Hydroxylation: - The hydroxyl group can be introduced via oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Step 3 Methylation: - Methylation of the pyridinone ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

    Step 4 Nitration:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can affect various biochemical pathways.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways, leading to changes in cellular responses.

    DNA Intercalation: Inserting itself between DNA base pairs, which can affect DNA replication and transcription processes.

The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-3-nitropyridin-2(1H)-one can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine: This compound shares the chlorobenzyl group but has different functional groups and a different core structure.

    2-Chlorobenzyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

    4-Hydroxy-5-methyl-3-nitropyridin-2(1H)-one: A related compound lacking the chlorobenzyl group, which can be used to study the effects of the chlorobenzyl substitution.

Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-hydroxy-5-methyl-3-nitropyridin-2-one

InChI

InChI=1S/C13H11ClN2O4/c1-8-6-15(7-9-4-2-3-5-10(9)14)13(18)11(12(8)17)16(19)20/h2-6,17H,7H2,1H3

InChI Key

HCIVLBXSHMWZGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1O)[N+](=O)[O-])CC2=CC=CC=C2Cl

Origin of Product

United States

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